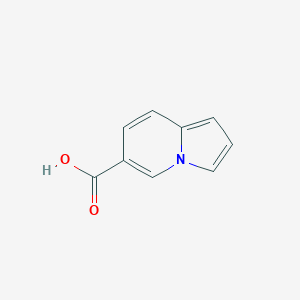

吲哚啉-6-羧酸

描述

Indolizine-6-carboxylic acid is part of the indolizine compound family, known for their interesting photoluminescent properties and relevance in synthetic chemistry for producing various bioactive molecules. These compounds are synthesized through various methods, including palladium-catalyzed acylation and copper-catalyzed annulation, to achieve functionalized structures for different applications.

Synthesis Analysis

The synthesis of Indolizine-6-carboxylic acid and related compounds involves innovative methods to create functionalized molecules. One approach includes the palladium-catalyzed oxidative C-H bond and C=C double bond cleavage for C-3 acylation of indolizines with α,β-unsaturated carboxylic acids, showcasing the compound's versatile reactivity and potential for modification (Yang et al., 2011). Another method involves copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids, highlighting a pathway to C-2 arylated indolizines from simple starting materials (Yang et al., 2012).

Molecular Structure Analysis

The molecular structure of Indolizine-6-carboxylic acid derivatives, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, exhibits unique photoluminescent properties. These properties are pH-dependent, showing a dramatic blue shift in fluorescence emission upon protonation, which is attributed to C-protonation and loss of aromaticity rather than the anticipated N-protonation (Outlaw et al., 2016).

Chemical Reactions and Properties

Indolizine compounds undergo various chemical reactions, including acylation and annulation, to introduce functional groups. These reactions are crucial for synthesizing biologically active molecules and developing materials with desired properties. For instance, the direct 3-acylation of indolizines with carboxylic acids has been developed, showcasing the practical synthesis of red light-releasable caged carboxylic acids (Watanabe et al., 2021).

科学研究应用

-

Organic & Biomolecular Chemistry

- Application Summary : Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities. Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

- Methods of Application : Many approaches for their synthesis have been developed. Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

- Results or Outcomes : This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .

-

Synthesis of Indolizines and Their π-Expanded Analogues

- Application Summary : Indolizine (pyrrolo [1,2- a ]pyridine) is one of the five isomers of indole and it serves as a precursor for widespread indolizidine alkaloids .

- Methods of Application : The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years .

- Results or Outcomes : The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .

-

Organic Fluorescent Molecules

- Application Summary : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .

- Methods of Application : The synthesis of these derivatives often involves radical-induced synthetic approaches, which are known for their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

- Results or Outcomes : The use of these fluorescent molecules can enhance the visualization and understanding of biological processes .

-

Modification of Nanoparticles and Nanostructures

- Application Summary : Carboxylic acids, including indolizine-6-carboxylic acid, can be used in the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .

- Methods of Application : This involves the use of carboxylic acids to modify the surface properties of these nanostructures, enhancing their compatibility and functionality in various applications .

- Results or Outcomes : The modification of these nanostructures can lead to improved performance in various fields, including materials science, medicine, and pharmacy .

-

Palladium Catalyzed Synthesis of Indolizines

- Application Summary : Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes has been developed .

- Methods of Application : The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .

- Results or Outcomes : This provides a route to prepare indolizines in a modular fashion from combinations of commercially available or easily generated reagents: 2-bromopyridines, imines and alkynes .

-

Synthesis of Highly-Substituted 1-Cyanoindolizines

- Application Summary : An elegant route leading to highly-substituted 1-cyanoindolizines starting from esters of 1-cyanocyclopropane-1-carboxylic acid has been proposed .

- Methods of Application : This iodine-catalyzed reaction also proceeded well with quinoline and isoquinoline to give π-expanded indolizines .

- Results or Outcomes : The method gave good results for a broad scope of substrates .

安全和危害

未来方向

Indolizine and its derivatives have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . Future research will likely focus on developing novel approaches for the synthesis of indolizine and its derivatives .

属性

IUPAC Name |

indolizine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVCSPPLSDQUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626517 | |

| Record name | Indolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolizine-6-carboxylic acid | |

CAS RN |

588720-42-7 | |

| Record name | Indolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

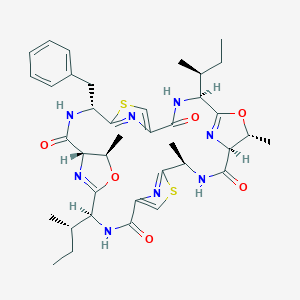

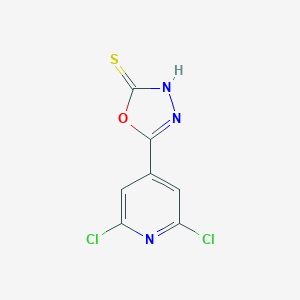

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

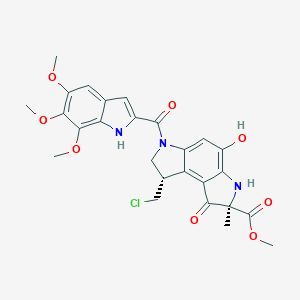

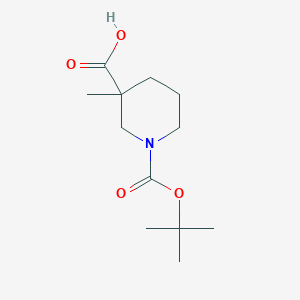

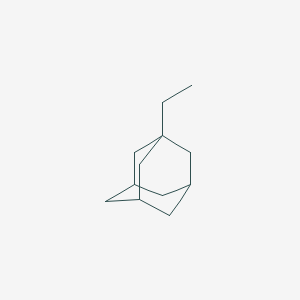

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)